4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)morpholine
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Overview
Description
4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)morpholine is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex structure which includes a triazolo[4,3-b]pyridazin ring, a pyrrolidine ring, and a morpholine ring, linked through sulfonyl and methoxy groups. This compound is interesting due to its multifaceted chemical functionality, making it a candidate for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)morpholine generally involves multi-step synthesis starting from commercially available precursors. Commonly, a stepwise synthesis involving the formation of the triazolo[4,3-b]pyridazin scaffold, followed by introduction of the pyrrolidine and morpholine moieties, is employed.
Key reaction conditions often include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), with base catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH). Protection and deprotection strategies are also critical in certain steps to prevent unwanted side reactions.
Industrial Production Methods: For large-scale production, continuous flow reactors and automation can be employed to enhance the yield and purity of the compound. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are typically used to monitor and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, especially at the pyrrolidine ring, using oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA).
Reduction: It can be reduced, particularly at the triazolo[4,3-b]pyridazin ring, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, often utilizing nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: H2O2, mCPBA, Acetic Acid.
Reduction: LiAlH4, NaBH4, ethanol as a solvent.
Substitution: Amines, thiols, K2CO3, DMF.
Major Products Formed from These Reactions:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced triazolo[4,3-b]pyridazin derivatives.
Substitution: Formation of amino- or thio-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, enabling the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, it can be used as a probe to study enzyme functions, due to its ability to interact with various biological targets. Its structure may allow it to inhibit or modulate the activity of specific enzymes.
Medicine: Potential medicinal applications include the design of novel pharmaceuticals. Its triazolo[4,3-b]pyridazin core is of particular interest for developing anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In industry, it can be utilized in the synthesis of specialty chemicals and advanced materials, particularly where specific structural features are required to impart desired properties to the final product.
Mechanism of Action
The compound's mechanism of action largely depends on its ability to interact with molecular targets such as proteins, enzymes, or receptors. The triazolo[4,3-b]pyridazin ring can act as a bioisostere, mimicking natural substrates of enzymes or receptors, thus inhibiting or modulating their activity.
Molecular Targets and Pathways: Potential targets include kinases, proteases, and other enzymes involved in critical biological pathways. The compound may interfere with signal transduction pathways, cellular communication, or metabolic processes.
Comparison with Similar Compounds
Triazolo[4,3-b]pyridazin-3-yl derivatives
Morpholine-sulfonyl-linked compounds
Cyclopropyl-substituted triazoles
Its uniqueness lies in the synergistic effects of its functional groups, allowing for a wide range of chemical modifications and interactions with biological targets. This makes it a versatile compound for both research and practical applications.
Properties
IUPAC Name |
4-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4S/c24-28(25,21-7-9-26-10-8-21)22-6-5-13(11-22)12-27-16-4-3-15-18-19-17(14-1-2-14)23(15)20-16/h3-4,13-14H,1-2,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYORHGVJPQPUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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